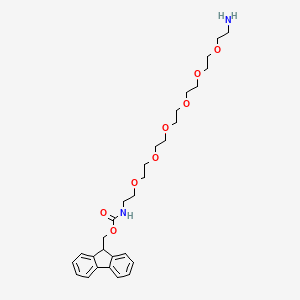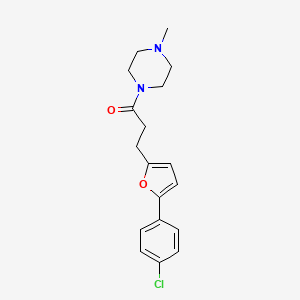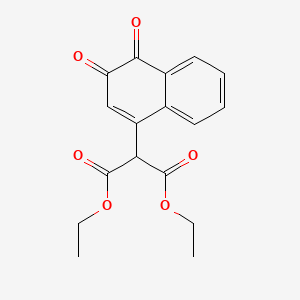
Diethyl 2-(3,4-dioxo-1-naphthyl)propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2-(3,4-dioxo-1-naphthyl)propanedioate is an organic compound that belongs to the class of naphthoquinones. This compound is characterized by the presence of a naphthalene ring system with two oxo groups at positions 3 and 4, and a propanedioate moiety attached at position 2. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(3,4-dioxo-1-naphthyl)propanedioate typically involves the alkylation of enolate ions. One common method is the malonic ester synthesis, where diethyl malonate is converted into its enolate ion by reaction with sodium ethoxide in ethanol. The enolate ion then reacts with an appropriate electrophile, such as an alkyl halide, to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Diethyl 2-(3,4-dioxo-1-naphthyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones, hydroxylated derivatives, and other functionalized naphthalene compounds.
科学的研究の応用
Diethyl 2-(3,4-dioxo-1-naphthyl)propanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which diethyl 2-(3,4-dioxo-1-naphthyl)propanedioate exerts its effects involves interactions with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, DNA, and other cellular components, potentially disrupting their normal functions.
類似化合物との比較
Similar Compounds
Diethyl 2-(3-chloro-1,4-dioxo-2-naphthyl)propanedioate: This compound has a similar structure but with a chlorine atom at position 3.
Diethyl 2-(1,1-dioxo-2,3-dihydro-1λ{6}-thiophen-3-yl)propanedioate: This compound contains a thiophene ring instead of a naphthalene ring.
Uniqueness
Diethyl 2-(3,4-dioxo-1-naphthyl)propanedioate is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties
特性
CAS番号 |
18093-47-5 |
|---|---|
分子式 |
C17H16O6 |
分子量 |
316.30 g/mol |
IUPAC名 |
diethyl 2-(3,4-dioxonaphthalen-1-yl)propanedioate |
InChI |
InChI=1S/C17H16O6/c1-3-22-16(20)14(17(21)23-4-2)12-9-13(18)15(19)11-8-6-5-7-10(11)12/h5-9,14H,3-4H2,1-2H3 |
InChIキー |
MHSHXKLBQAJAKU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C1=CC(=O)C(=O)C2=CC=CC=C21)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{3-methyl-4-[(2-phenylethyl)amino]-1H-pyrazolo[3,4-b]quinolin-1-yl}-1,2-propanediol hydrochloride](/img/structure/B11937699.png)
![3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B11937708.png)

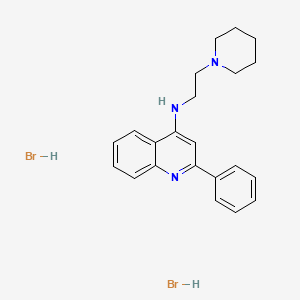

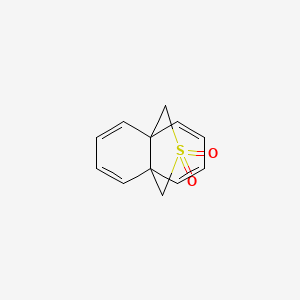

![4-{[({2,2,2-Trichloro-1-[(3,4-dimethoxybenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B11937746.png)
![(Z,2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadec-9-enamide](/img/structure/B11937751.png)
![{[(Dibromomethyl)sulfonyl]methyl}benzene](/img/structure/B11937757.png)

